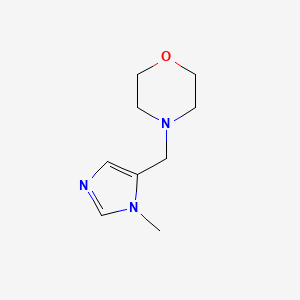

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[(3-methylimidazol-4-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQCGCLMITYKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine typically involves the reaction of morpholine with a suitable imidazole derivative. One common method involves the alkylation of morpholine with 1-methyl-1H-imidazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Alkyl halides, acyl chlorides, in solvents like dichloromethane or toluene, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine exhibits significant antimicrobial and antifungal properties. Its structural features enable it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. For instance, the imidazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of imidazole, including those related to 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine, exhibited notable antimicrobial effects against various pathogens. The mechanism involved disruption of microbial cell membranes and inhibition of metabolic pathways .

- Anticancer Potential : Another investigation focused on the anticancer properties of imidazole derivatives. Compounds structurally similar to 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine showed significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through DNA fragmentation .

- Enzyme Inhibition Studies : Research has also explored the compound's potential as an enzyme inhibitor, particularly in relation to enzymes involved in cancer progression. The imidazole moiety's ability to engage in π-π stacking interactions enhances its efficacy as an inhibitor .

Mecanismo De Acción

The mechanism of action of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine and related compounds:

Key Comparative Insights

Biological Relevance: The morpholine-imidazole hybrid in 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine shares functional similarities with PIL, which is pharmacologically active.

Synthetic Complexity: Natural derivatives like PIL and EPI require extraction and stereochemical resolution , whereas synthetic compounds (e.g., 77, 3l) are prepared via modular reactions (e.g., Knoevenagel condensation, one-pot multicomponent synthesis) using readily available aldehydes and amines .

Substituent Effects :

- Halogenation (e.g., chloro in 77 , bromo in 78 ) increases molecular weight and polarity, impacting solubility and bioavailability . Nitro and ester groups (e.g., in 1 and 3l ) enhance electrophilicity, which may influence reactivity in biological systems .

Thermal Stability :

- Imidazole-indole hybrids (e.g., 77 , 78 ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions, while ester-containing imidazoles (e.g., 3l ) have lower melting points (115–116°C), correlating with reduced crystallinity .

Actividad Biológica

4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is a compound that combines a morpholine ring with a 1-methyl-1H-imidazole group. This unique structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and biological research. The compound has shown potential antimicrobial and antifungal activities, which are critical in the development of new therapeutic agents.

The molecular formula of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is C₁₁H₁₄N₄O, with a molecular weight of approximately 194.25 g/mol. Its structure allows it to engage in various chemical reactions, making it a versatile building block in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can form hydrogen bonds and π-π interactions, enhancing its binding affinity to molecular targets. These interactions can modulate enzyme activity and receptor binding, contributing to its observed biological effects.

Antimicrobial and Antifungal Properties

Research indicates that 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine exhibits significant antimicrobial and antifungal activities. The compound's structural features allow it to disrupt microbial cell functions, making it a potential candidate for treating infections caused by resistant strains.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine:

- Antitumor Activity : In vitro studies have shown that related imidazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit cell proliferation in MCF-7 breast cancer cells .

- Inhibition of Enzymatic Activity : Compounds containing imidazole rings have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, such as Aurora kinases and FLT3 .

Comparative Analysis

To better understand the biological activity of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine, a comparison with structurally similar compounds can be useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1-methyl-4-nitro-1H-imidazol-5-yl)morpholine | Nitro group on imidazole | Antimicrobial |

| 4-(1-methyl-5-nitro-1H-imidazol-4-yl)morpholine | Different substitution on imidazole | Anticancer |

| Morpholine, 4-(1,2-dimethyl-4-nitro-1H-imidazol-5-yl)-monohydrate | Multiple methyl substitutions | Antifungal |

The uniqueness of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Data | Reference |

|---|---|---|

| 1H NMR | δ 3.6 ppm (N-CH₃), δ 3.7 ppm (morpholine OCH₂) | |

| 13C NMR | δ 49.2 (N-CH₃), δ 66.8 (morpholine OCH₂) | |

| LC-MS (ESI+) | [M+H]+ = 210.1, [M+Na]+ = 232.1 |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 5–10 mol% | >80% yield |

| Temperature | 70–80°C | Avoids decomposition |

| Base (Cs₂CO₃) | 2.5 equiv | Prevents byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.